2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide
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Overview
Description
2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenoxy group, a pyrimidinyl-piperazine moiety, and a sulfonyl-propyl linkage. It is often studied for its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of the compound “2-phenoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]propanamide” is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission . The compound exhibits a mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of acetylcholine, the compound enhances the signaling in this pathway, which is critical for memory and cognition . The downstream effects of this enhanced signaling could potentially alleviate the symptoms of diseases characterized by a deficiency in cholinergic neurotransmission, such as Alzheimer’s disease .
Result of Action
The result of the compound’s action is an increase in acetylcholine concentration, leading to enhanced cholinergic neurotransmission . This could potentially result in improved memory and cognition, particularly in individuals with Alzheimer’s disease or other conditions characterized by a deficiency in cholinergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxy group: This can be achieved by reacting phenol with an appropriate halide under basic conditions.
Synthesis of the pyrimidinyl-piperazine moiety: This involves the reaction of pyrimidine with piperazine, often under reflux conditions with a suitable solvent.
Coupling of intermediates: The final step involves coupling the phenoxy intermediate with the sulfonylated pyrimidinyl-piperazine intermediate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrimidinyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Pharmacology: The compound’s interactions with various biological targets make it a candidate for drug development and pharmacokinetic studies.
Biology: Its effects on cellular pathways and enzyme inhibition are of interest in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar pyrimidinyl-piperazine structure.
1-(2-pyrimidyl)piperazine: A simpler derivative used in various chemical reactions and as a building block in medicinal chemistry.
Uniqueness
2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide is unique due to its combination of a phenoxy group and a sulfonyl-propyl linkage, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
2-phenoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-17(29-18-7-3-2-4-8-18)19(26)21-11-6-16-30(27,28)25-14-12-24(13-15-25)20-22-9-5-10-23-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGASJDZZZLXOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.